

A Technical Guide to the Physicochemical Properties of Substituted Quinazolines

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Compound of Interest

Compound Name: Quinazoline

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Substituted **quinazolines** are a prominent class of heterocyclic compounds that form the scaffold of numerous therapeutic agents, particularly in oncology. Their biological activity is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This technical guide provides an in-depth overview of the core physicochemical properties of substituted **quinazolines**, detailed experimental protocols for their determination, and a visualization of their role in key signaling pathways.

Core Physicochemical Properties of Substituted Quinazolines

The therapeutic efficacy and druggability of substituted **quinazolines** are dictated by a delicate balance of several key physicochemical parameters. These include lipophilicity (LogP), solubility, melting point, and the acid dissociation constant (pKa). The nature and position of substituents on the **quinazoline** ring system significantly influence these properties.^[1]

Data Presentation of Physicochemical Properties

The following tables summarize the experimentally determined physicochemical properties of several well-known substituted **quinazoline**-based kinase inhibitors and other derivatives.

Table 1: Physicochemical Properties of Selected **Quinazoline**-Based Kinase Inhibitors

Compound	Structure	Melting Point (°C)	LogP	Aqueous Solubility	pKa
Gefitinib	193-195[2]	3.2[2]	Sparingly soluble at pH 1, practically insoluble above pH 7[2]	5.4, 7.2[3]	
Erlotinib	159-160[4]	2.7[5]	Very slightly soluble (hydrochloride salt, ~0.4 mg/mL at pH ~2)[5][6]	5.42[5][6]	
Lapatinib	-	-	0.007 mg/mL in water (as ditosylate monohydrate) [7]	-	

Table 2: Physicochemical Properties of Various Substituted **Quinazoline** Derivatives

Compound ID	R ¹ Substituent	R ² Substituent	LogP	Aqueous Solubility (µg/mL)	Reference
4a	4-cyclopentylamino	OMe	3.12	25.4	[8]
4b	4-hydroxycyclohexylamino	OMe	2.54	95.6	[8]
4c	4-aminocyclohexylamino	OMe	2.01	> 200	[8]
4d	4-methylpiperazin-1-yl	OMe	2.33	> 200	[8]
4e	morpholino	OMe	2.19	> 200	[8]
5a	4-cyclopentylamino	H	3.45	15.8	[8]
5b	4-hydroxycyclohexylamino	H	2.87	50.1	[8]
5d	4-methylpiperazin-1-yl	H	2.66	> 200	[8]

Experimental Protocols for Key Physicochemical Measurements

Accurate and reproducible measurement of physicochemical properties is fundamental in drug discovery. The following sections detail standard experimental methodologies for determining these key parameters for substituted **quinazolines**.

Melting Point Determination: Capillary Method

The melting point of a compound is a crucial indicator of its purity. The capillary melting point method is a widely used and reliable technique.

Protocol:

- **Sample Preparation:** The solid sample is finely ground to a powder.
- **Capillary Tube Loading:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.
- **Apparatus Setup:** The loaded capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) as the melting point is approached.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Lipophilicity (LogP/LogD) Determination: The Shake-Flask Method

The partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.

Protocol:

- **Phase Preparation:** n-Octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

- **Compound Dissolution:** A known amount of the substituted **quinazoline** is dissolved in one of the phases (usually the one in which it is more soluble).
- **Partitioning:** A measured volume of the second phase is added, and the mixture is shaken vigorously for a set period to allow for equilibrium to be reached.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- **Quantification:** The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- **Calculation:** The LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Protocol:

- **Sample Preparation:** An excess amount of the solid substituted **quinazoline** is added to a known volume of aqueous buffer at a specific pH.
- **Equilibration:** The suspension is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The undissolved solid is removed by centrifugation or filtration.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.

Acid Dissociation Constant (pKa) Determination: UV-Spectrophotometric Method

The pKa value indicates the extent of ionization of a compound at a given pH, which influences its solubility, permeability, and target binding.

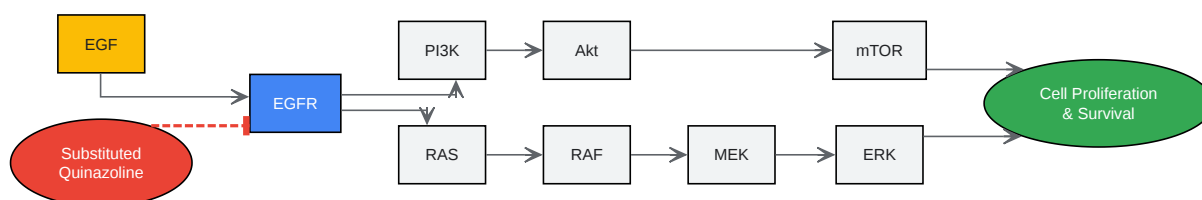
Protocol:

- **Buffer Preparation:** A series of buffer solutions covering a wide pH range are prepared.
- **Sample Preparation:** A stock solution of the substituted **quinazoline** is prepared in a suitable solvent (e.g., DMSO). Aliquots of the stock solution are added to each buffer solution to achieve the same final concentration.
- **UV-Vis Spectroscopy:** The UV-Vis absorption spectrum of the compound in each buffer solution is recorded.
- **Data Analysis:** The absorbance at a wavelength where the ionized and neutral forms of the compound have different molar absorptivities is plotted against the pH of the buffer solutions. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the ionized and neutral species are equal.

Visualization of Signaling Pathways and Experimental Workflows

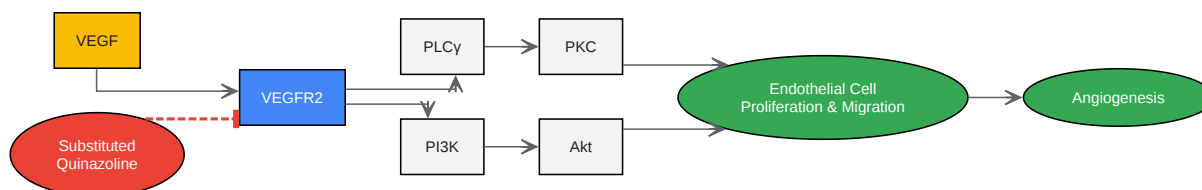
Signaling Pathways

Substituted **quinazolines** are well-known inhibitors of tyrosine kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key targets.



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Caption: EGFR signaling pathway and the inhibitory action of substituted **quinazolines**.

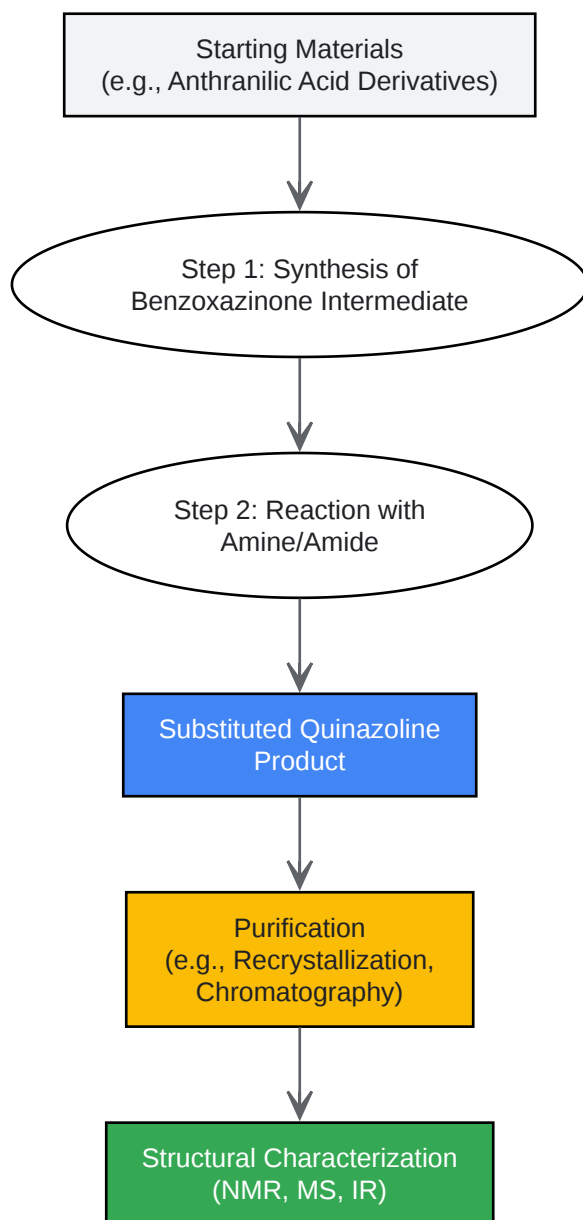


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Caption: VEGFR-2 signaling pathway and the inhibitory action of substituted **quinazolines**.

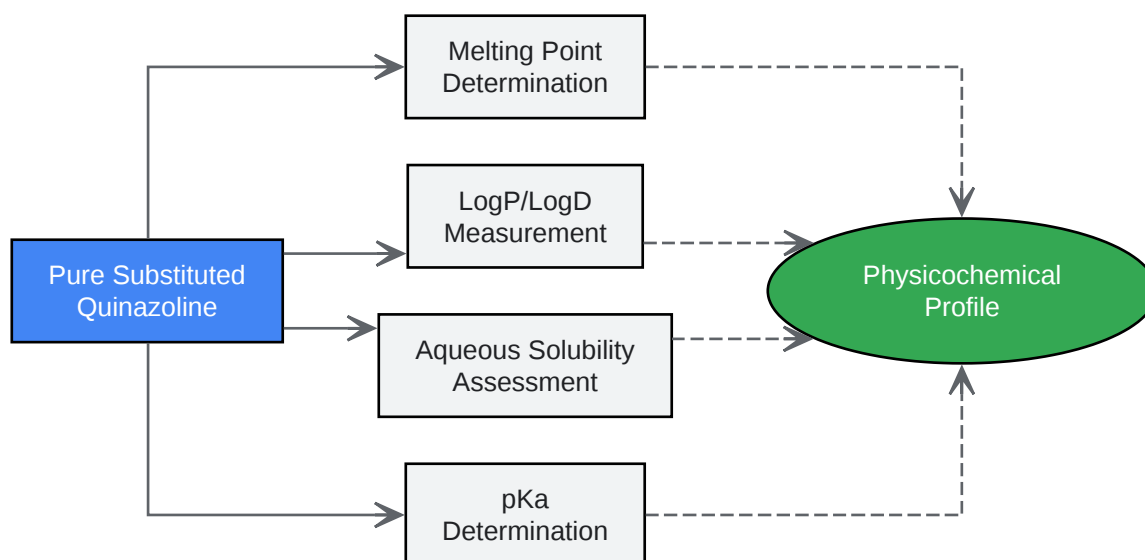
Experimental and Logical Workflows

The following diagrams illustrate a generalized workflow for the synthesis and physicochemical characterization of substituted **quinazolines**, and the logical relationship between these properties.



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Caption: Generalized synthesis workflow for substituted **quinazolines**.



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Caption: Experimental workflow for physicochemical characterization.

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